molecular formula C26H18N4O4S2 B2522657 2-[2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione CAS No. 860786-89-6

2-[2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione

Cat. No.: B2522657
CAS No.: 860786-89-6
M. Wt: 514.57
InChI Key: ODBJJEFHZZLDOU-UHFFFAOYSA-N
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Description

2-[2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione is a useful research compound. Its molecular formula is C26H18N4O4S2 and its molecular weight is 514.57. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

  • The crystal structure and DFT calculations of dioxoisoindolines, which share a core structural motif with the specified compound, have been analyzed for their potential as acetylcholinesterase (AChE) inhibitors, important in Alzheimer’s disease research. The studies highlight the importance of the isoindoline-1,3-dione structure in designing drug-like molecules with a range of biological activities (Andrade-Jorge et al., 2018).
  • Novel derivatives incorporating the isoindoline-1,3-dione group were synthesized and evaluated for their anticancer activity, showcasing the versatility of this chemical framework in medicinal chemistry (Hosny et al., 2019).

Biological Activities and Applications

  • Research into novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which incorporate the isoindoline-1,3-dione moiety, demonstrated significant antioxidant and anticancer activities. This highlights the compound's utility in developing new therapeutic agents (Tumosienė et al., 2020).
  • The synthesis of phthalimide derivatives with conjugation to 6-mercaptopurine or 2-aminothiazole, utilizing the isoindoline-1,3-dione structure as a spacer, indicates its potential in creating compounds with enhanced anticancer properties (Nadhum & Mohammed, 2020).

Material Science and Molecular Engineering

  • Isoindoline-1,3-dione-based mesogenic Schiff bases were synthesized, displaying enantiotropic liquid crystalline behavior. This application suggests the compound's potential in material science for creating new liquid crystal displays (Dubey et al., 2018).

Advanced Synthesis Techniques

  • The microwave catalytic synthesis of derivatives, including the benzo[d]thiazol-2-yl isoindoline-1,3-dione, demonstrates the compound's amenability to modern, efficient synthetic methodologies, potentially speeding up the production of new molecules for research and therapeutic use (Jin-jin, 2009).

Properties

IUPAC Name

2-[2-[2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O4S2/c31-23-17-5-1-2-6-18(17)24(32)29(23)11-9-15-13-35-21(27-15)22-28-16(14-36-22)10-12-30-25(33)19-7-3-4-8-20(19)26(30)34/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBJJEFHZZLDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=NC(=CS4)CCN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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